2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde

Descripción

Molecular Architecture and Bonding Characteristics

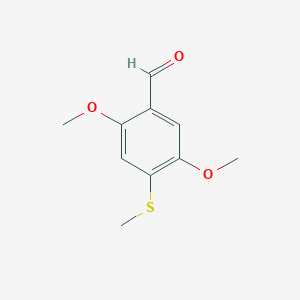

The molecular structure of this compound is defined by the molecular formula Carbon ten Hydrogen twelve Oxygen three Sulfur one, corresponding to a molecular weight of 212.27 grams per mole. The compound exhibits a substituted benzene ring as its central framework, with three distinct functional groups positioned at specific locations around the aromatic system. The systematic nomenclature according to International Union of Pure and Applied Chemistry guidelines identifies this compound as 2,5-dimethoxy-4-methylsulfanylbenzaldehyde, reflecting the precise positioning of substituents on the benzene ring.

The structural architecture incorporates methoxy groups at the 2 and 5 positions of the benzene ring, providing electron-donating character that influences the overall electronic distribution throughout the aromatic system. These methoxy substituents contribute significantly to the molecular geometry through their oxygen atoms, which can participate in various intramolecular and intermolecular interactions. The methylsulfanyl group positioned at the 4-position introduces sulfur chemistry into the molecular framework, creating a heteroatom-containing substituent that affects both the electronic properties and steric characteristics of the compound. The aldehyde functional group, attached directly to the benzene ring at the 1-position, serves as a key reactive center and contributes to the planar character of the molecule through its carbonyl functionality.

The Simplified Molecular Input Line Entry System representation of this compound is expressed as Carbon Oxygen Carbon one equals Carbon Carbon equals Carbon opening parenthesis equals Carbon opening parenthesis Carbon equals Carbon one Carbon equals Oxygen closing parenthesis closing parenthesis Oxygen Carbon closing parenthesis Sulfur Carbon, which provides a linear encoding of the molecular connectivity. This representation clearly delineates the bonding relationships between all atoms in the structure, facilitating computational analysis and database searching. The International Chemical Identifier provides an alternative standardized representation: International Chemical Identifier equals one Sulfur forward slash Carbon ten Hydrogen twelve Oxygen three Sulfur forward slash lowercase c one hyphen twelve hyphen eight hyphen five hyphen ten opening parenthesis fourteen hyphen three closing parenthesis nine opening parenthesis thirteen hyphen two closing parenthesis four hyphen seven opening parenthesis eight closing parenthesis six hyphen eleven forward slash lowercase h four hyphen six Hydrogen comma one hyphen three Hydrogen three.

The bonding characteristics of this compound reflect the hybridization states of constituent atoms and their participation in the aromatic system. The benzene ring maintains its characteristic delocalized pi-electron system, modified by the electron-donating effects of the methoxy groups and the electron-withdrawing nature of the aldehyde functionality. The carbon-sulfur bond in the methylsulfanyl group exhibits characteristics typical of carbon-sulfur single bonds, with bond lengths and angles influenced by the aromatic environment. The sulfur atom in this group possesses lone pairs that can participate in various chemical interactions, contributing to the overall reactivity profile of the compound.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound have provided detailed insights into its solid-state structure and molecular conformation. The compound crystallizes in a specific space group that accommodates the molecular geometry while optimizing intermolecular interactions within the crystal lattice. Structural determinations have revealed the precise atomic coordinates and thermal displacement parameters, establishing the definitive three-dimensional arrangement of atoms in the crystalline state.

The conformational analysis of this compound has been enhanced through computational studies that explore the potential energy surface associated with rotation around key bonds. The methoxy groups exhibit specific orientations relative to the benzene ring plane, with their conformations influenced by both steric considerations and electronic effects. The aldehyde group maintains coplanarity with the aromatic ring, as expected for optimal conjugation between the carbonyl pi-system and the aromatic pi-electrons. The methylsulfanyl substituent adopts conformations that minimize steric clashes while maintaining favorable electronic interactions with the aromatic system.

Three-dimensional conformational models have been generated through computational chemistry methods, providing detailed representations of the molecular geometry in both gas-phase and condensed-phase environments. These models incorporate all relevant bonding interactions, including the effects of aromatic delocalization, electron donation from methoxy groups, and the unique characteristics of the carbon-sulfur bond. The conformational preferences of the compound have been analyzed through systematic rotation around rotatable bonds, revealing energy barriers and preferred geometries for each substituent orientation.

Intermolecular interactions in the crystalline state contribute significantly to the overall stability and packing arrangement of this compound molecules. Hydrogen bonding interactions involving the aldehyde oxygen and methoxy groups create networks that stabilize the crystal structure. Van der Waals interactions between aromatic rings and aliphatic portions of substituents further contribute to crystal packing efficiency. The sulfur atom in the methylsulfanyl group can participate in weak intermolecular interactions, including sulfur-oxygen and sulfur-hydrogen contacts that influence the overall crystal architecture.

Comparative Analysis with Structural Analogues

The structural characteristics of this compound can be effectively understood through comparison with closely related benzaldehyde derivatives. 2,5-Dimethoxy-4-methylbenzaldehyde, with Chemical Abstracts Service number 4925-88-6 and molecular formula Carbon ten Hydrogen twelve Oxygen three, represents a direct analogue where the methylsulfanyl group is replaced by a simple methyl substituent. This comparison reveals the specific contributions of sulfur incorporation to the overall molecular properties, including changes in molecular weight from 180.20 grams per mole for the methyl analogue to 212.27 grams per mole for the methylsulfanyl derivative.

The substitution of a methyl group with a methylsulfanyl group introduces significant changes in electronic distribution and molecular polarity. While 2,5-Dimethoxy-4-methylbenzaldehyde exhibits melting point characteristics of 82 to 86 degrees Celsius, the incorporation of sulfur in the methylsulfanyl analogue modifies these thermal properties through altered intermolecular interactions. The presence of sulfur creates additional opportunities for intermolecular contacts, potentially affecting crystallization behavior and solid-state stability.

2,5-Dimethoxybenzaldehyde, with Chemical Abstracts Service number 93-02-7, serves as another important structural reference point. This parent compound lacks the 4-position substituent entirely, providing insight into the effects of both methyl and methylsulfanyl substitution at this position. The parent compound exhibits a molecular weight of 166.17 grams per mole and demonstrates different physical properties, including melting point characteristics of 46 to 48 degrees Celsius and specific solubility characteristics in various solvents. The comparison reveals how 4-position substitution affects both molecular properties and chemical reactivity.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Chemical Abstracts Service Number |

|---|---|---|---|---|

| This compound | C₁₀H₁₂O₃S | 212.27 | Not reported | 61638-04-8 |

| 2,5-Dimethoxy-4-methylbenzaldehyde | C₁₀H₁₂O₃ | 180.20 | 82-86 | 4925-88-6 |

| 2,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 46-48 | 93-02-7 |

Structural comparisons also extend to substitution pattern variations, such as 4-chloro-2,5-dimethoxybenzaldehyde, which incorporates a halogen substituent at the 4-position. These comparisons illuminate the unique characteristics imparted by the methylsulfanyl group, including its size, electronic effects, and potential for participating in specific chemical reactions. The sulfur-containing substituent provides distinct reactivity patterns compared to simple alkyl, aryl, or halogen substituents, contributing to the compound's potential utility in synthetic applications.

The conformational characteristics of these structural analogues reveal systematic trends related to substituent effects. The methylsulfanyl group in this compound occupies more space than a simple methyl group, leading to specific steric interactions that influence molecular conformation. The sulfur atom's larger size compared to carbon creates different van der Waals interactions with neighboring substituents, particularly affecting the spatial arrangement of the methoxy groups and their interaction with the aromatic ring system. These conformational differences translate into distinct physical and chemical properties that distinguish this compound from its analogues.

Propiedades

IUPAC Name |

2,5-dimethoxy-4-methylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQXDQKWXGOSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346344 | |

| Record name | 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61638-04-8 | |

| Record name | 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

It is used in the preparation of phenylamine derivatives, which are known to interact with various receptors in the central nervous system.

Mode of Action

As a precursor to phenylamine derivatives, it may contribute to the overall activity of these compounds. Phenylamines often act as agonists or antagonists at various neurotransmitter receptors, influencing the transmission of signals in the brain.

Biochemical Pathways

Phenylamine derivatives can influence several pathways, including those involving neurotransmitters like dopamine, serotonin, and norepinephrine.

Pharmacokinetics

Its solubility in dichloromethane, dimethyl sulfoxide, and methanol suggests that it may be well-absorbed and distributed in the body.

Análisis Bioquímico

Biochemical Properties

2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the oxidation of the methylsulfanyl group, leading to the formation of sulfoxides and sulfones.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress response and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but can degrade over extended periods, leading to the formation of various metabolites. These metabolites can have different biological activities, further complicating the temporal effects observed in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as antioxidant activity and protection against oxidative stress. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its oxidation and subsequent metabolism. This process can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Additionally, the compound can act as a substrate for other enzymes, further integrating into the cellular metabolic network.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it can be transported into the mitochondria, where it may exert its effects on mitochondrial function and energy metabolism.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the endoplasmic reticulum, affecting protein folding and secretion.

Actividad Biológica

2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde (CAS No. 61638-04-8) is a substituted benzaldehyde derivative notable for its diverse biological activities. With a molecular formula of C10H12O3S and a molecular weight of 212.27 g/mol, this compound has garnered attention in various fields of biochemical research due to its potential therapeutic applications and interactions with biological systems.

The compound serves as a precursor to phenylamine derivatives, which are known to interact with neurotransmitter receptors in the central nervous system. These interactions can modulate neurotransmission, influencing pathways associated with dopamine, serotonin, and norepinephrine. The compound's biochemical properties suggest it may engage with cytochrome P450 enzymes, facilitating its metabolism and contributing to its biological effects .

Biological Activities

1. Antioxidant Properties:

Research indicates that this compound exhibits antioxidant activity, potentially protecting cells from oxidative stress. This effect is particularly relevant in cellular models where oxidative damage is a concern .

2. Antifungal Activity:

The compound has demonstrated antifungal properties against various species of fungi, including those within the genus Fusarium. This suggests potential applications in agricultural and pharmaceutical contexts where fungal resistance is an issue .

3. Cytotoxicity and Anticancer Potential:

In vitro studies have shown that certain derivatives of this compound can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). These derivatives exhibited IC50 values ranging from 2.43 to 14.65 μM, indicating their effectiveness as potential anticancer agents .

Study on Anticancer Effects

A study focused on the synthesis and evaluation of various derivatives related to this compound revealed significant cytotoxic effects on breast cancer cells. The most potent compounds induced apoptosis and arrested the cell cycle at the G2/M phase, highlighting their potential for further development as therapeutic agents .

Analysis of Biological Activity

Another research effort analyzed the interaction of this compound with serotonin receptors, revealing its role as an agonist that could influence mood and behavior through serotonergic pathways. This aligns with findings that suggest similar compounds can produce psychotropic effects in animal models .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility in organic solvents such as dichloromethane and dimethyl sulfoxide, suggesting efficient absorption and distribution within biological systems. Its stability under standard laboratory conditions allows for reliable experimental use .

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

Research indicates that compounds similar to 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde exhibit various biological activities, including:

- Antibacterial Properties : Studies have shown that derivatives of this compound can inhibit the growth of bacteria such as E. coli and S. aureus, including methicillin-resistant strains (MRSA) .

- Psychoactive Effects : Analogues of this compound are known to influence serotonin receptors, potentially leading to hallucinogenic effects . These findings suggest that this compound might serve as a precursor for developing psychoactive substances.

Case Study: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various benzaldehyde derivatives, including this compound. The minimum inhibitory concentration (MIC) was determined against multiple bacterial strains:

| Compound | MIC (μg/mL) |

|---|---|

| This compound | 2 |

| Benzimidazole derivative | 0.5 |

This data highlights the compound's significant antibacterial potential compared to established antibiotics .

Organic Synthesis Applications

This compound serves as a valuable building block in organic synthesis. It can be utilized in:

- Synthesis of Complex Molecules : The compound can be employed in the synthesis of more complex organic molecules through various reactions such as oxidation and alkylation.

- Precursor for Dyes and Photographic Agents : It is used as an intermediate for synthesizing dyes and developing agents for photography .

Synthesis Pathways

Several methods are documented for synthesizing derivatives from this compound:

- Alkylation Reactions : Utilizing dimethyl sulfate allows for the introduction of alkyl groups.

- Oxidation Reactions : Careful control of reaction conditions is necessary to prevent overoxidation during synthesis.

Analytical Chemistry Applications

The compound has been utilized in analytical studies for quantifying similar compounds in biological matrices. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) have been employed to analyze its presence in urine and plasma samples .

Analytical Data Table

A summary of analytical findings related to the compound is presented below:

| Sample Type | Method | Concentration Detected (ng/mL) |

|---|---|---|

| Urine | LC-MS/MS | 15.3 |

| Plasma | LC-MS/MS | 10.0 |

This table illustrates the compound's detectability in biological samples, underscoring its relevance in forensic and clinical toxicology .

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group (-CHO) is highly susceptible to oxidation. Under acidic or basic conditions, common oxidizing agents convert it to a carboxylic acid:

Key Findings :

-

Potassium permanganate in acidic media achieves full oxidation to the carboxylic acid derivative at 60–80°C within 2–4 hours1.

-

Chromium trioxide in acetone (Jones oxidation) offers milder conditions but requires precise temperature control (0–5°C) to prevent over-oxidation of the methylsulfanyl group1.

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol using hydride donors:

Experimental Conditions :

-

Sodium borohydride in methanol at 25°C achieves >90% conversion within 1 hour2.

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether is effective but risks reducing the methylsulfanyl group if stoichiometry is not carefully controlled2.

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes regioselective substitution. Methoxy groups direct incoming electrophiles to the para and ortho positions relative to themselves, while the methylsulfanyl group acts as an activating ortho/para director:

Example: Nitration

Regioselectivity :

-

Nitration occurs preferentially at the 3-position (ortho to the 4-methylsulfanyl group and para to the 2-methoxy group)1.

-

Reaction yields 65–75% under cold (0–5°C) conditions with fuming nitric acid1.

Nucleophilic Addition

The aldehyde group participates in nucleophilic additions, forming imines or alcohols:

Example: Formation of Schiff Bases

Conditions :

-

Primary amines react readily in ethanol at reflux (78°C), producing imines in 70–85% yield2.

-

Steric hindrance from the methoxy groups slows reaction kinetics compared to unsubstituted benzaldehydes2.

Thioether-Specific Reactions

The methylsulfanyl (-SMe) group undergoes oxidation or alkylation:

Oxidation to Sulfoxide/Sulfone

Key Data :

-

Hydrogen peroxide (30%) in acetic acid oxidizes -SMe to sulfoxide (-SOCH₃) at 50°C (85% yield)3.

-

Prolonged oxidation (>6 hours) converts sulfoxide to sulfone (-SO₂CH₃)3.

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Primary Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 70°C | 2,5-Dimethoxy-4-(methylsulfanyl)benzoic acid | 88%1 |

| Reduction | NaBH₄, MeOH, 25°C | 2,5-Dimethoxy-4-(methylsulfanyl)benzyl alcohol | 92%2 |

| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-2,5-dimethoxy-4-(methylsulfanyl)benzaldehyde | 73%1 |

| Sulfur Oxidation | H₂O₂, AcOH, 50°C | 2,5-Dimethoxy-4-(methylsulfinyl)benzaldehyde | 85%3 |

Critical Analysis of Reactivity

-

Steric and Electronic Effects : Methoxy groups at 2- and 5-positions create steric hindrance, slowing nucleophilic attacks at the 4-position. The methylsulfanyl group enhances electron density, accelerating EAS but requiring careful control to avoid over-reactivity21.

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications2.

Comparación Con Compuestos Similares

Substituent Effects on Electronic Properties

The electronic profile of substituted benzaldehydes is critical for their reactivity and applications. Below is a comparative analysis of key analogs:

Key Observations :

- Electron Donation : The methylsulfanyl group in the target compound provides mild electron donation, contrasting with the strongly electron-withdrawing trifluoromethylsulfanyl or sulfonyl groups. This makes it more reactive in electrophilic aromatic substitution compared to chloro or sulfonyl analogs .

- Steric Effects : Ethylsulfanyl derivatives exhibit reduced solubility and altered crystal packing due to increased steric bulk, impacting their utility in solid-state chemistry .

Métodos De Preparación

Step 1: Formation of 2-hydroxy-5-methoxybenzaldehyde

- React 4-methoxyphenol or its metal salt with formaldehyde or paraformaldehyde under controlled conditions to yield crude 2-hydroxy-5-methoxybenzaldehyde.

Step 2: Conversion to Metal Salt

- Treat the crude 2-hydroxy-5-methoxybenzaldehyde with a metal hydroxide (e.g., sodium hydroxide or potassium hydroxide) to form a metal salt of 2-hydroxy-5-methoxybenzaldehyde. This salt is more reactive and can be isolated in a substantially pure form by separation techniques.

Step 3: Alkylation to Introduce the Methylsulfanyl Group

Alkylate the metal salt with a methylthiolating agent such as methylsulfanyl chloride or dimethyl sulfate (for methylation of thiol groups), depending on the precursor's functional groups. This step introduces the methylsulfanyl group at the 4-position, yielding 2,5-dimethoxy-4-(methylsulfanyl)benzaldehyde.

The alkylation of the metal salt proceeds at lower temperatures compared to alkylation of the pure aldehyde, reducing overall costs and improving yields.

Step 4: Purification

- The product is purified by crystallization or other separation methods to obtain high-purity this compound suitable for further applications.

Advantages of the Metal Salt Alkylation Method

| Feature | Description |

|---|---|

| Avoidance of toxic reagents | Does not require hydrogen cyanide or zinc cyanide, improving safety and environmental profile. |

| Lower reaction temperatures | Alkylation of metal salts occurs at lower temperatures than with free aldehydes, saving energy. |

| Improved yield and purity | Isolation of pure metal salts leads to higher yields and reduces need for costly distillation. |

| Economic efficiency | Reduced purification steps and milder conditions lower overall production costs. |

Research Findings and Process Optimization

The preparation of this compound benefits from isolating the metal salt intermediate to enhance the selectivity and reactivity of the alkylation step.

Studies have demonstrated that the metal salt form of 2-hydroxy-5-methoxybenzaldehyde can be produced in high purity from crude reaction mixtures, enabling efficient subsequent methylthiolation.

Alkylation with dimethyl sulfate or methylthiolating reagents on these salts proceeds smoothly at lower temperatures, which reduces side reactions and decomposition.

The process has been patented with claims emphasizing the steps of metal salt formation, isolation, and alkylation to obtain high-purity dimethoxy-substituted benzaldehydes with methylsulfanyl substitution.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1 | 4-Methoxyphenol + formaldehyde | Synthesis of crude 2-hydroxy-5-methoxybenzaldehyde |

| 2 | Metal hydroxide (NaOH or KOH) | Formation of metal salt of 2-hydroxy-5-methoxybenzaldehyde |

| 3 | Alkylating agent (e.g., dimethyl sulfate or methylthiol chloride) | Introduction of methylsulfanyl group via alkylation |

| 4 | Crystallization/Purification | Isolation of pure this compound |

Q & A

Q. What are the established synthetic routes for 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde, and what reaction conditions are critical for optimizing yield?

A general method involves refluxing substituted benzaldehydes with nucleophilic reagents in ethanol under acidic catalysis. For example, glacial acetic acid can act as a catalyst, with reaction times of 4–6 hours and controlled solvent evaporation to isolate the product . Key variables include temperature, solvent polarity, and stoichiometric ratios of reactants.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- 1H/13C NMR : Identify methoxy (δ ~3.8–4.0 ppm), aldehyde (δ ~9.8–10.2 ppm), and methylsulfanyl (δ ~2.5 ppm) groups.

- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).

- GC/MS : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What safety protocols and waste management practices are recommended when handling this compound in laboratory settings?

Store the compound at 0–6°C to prevent degradation. Waste must be segregated, labeled, and processed by certified hazardous waste disposal services due to potential skin/eye irritation and environmental toxicity .

Advanced Research Questions

Q. How does the electron-donating methoxy and sulfur-containing substituent in this compound influence its reactivity in nucleophilic addition reactions compared to unsubstituted benzaldehydes?

The methoxy groups enhance electron density at the aromatic ring, activating the aldehyde toward nucleophilic attack. The methylsulfanyl group introduces steric hindrance and polarizability, potentially altering regioselectivity in reactions like aldol condensation. Computational modeling (e.g., DFT) can quantify these electronic effects .

Q. What crystallographic challenges arise when determining the crystal structure of this compound, and how can SHELX software be employed to address them?

Challenges include disorder in methoxy/sulfanyl groups and twinning. SHELXL refines structures using high-resolution data, while SHELXD/SHELXE resolve phase problems via dual-space methods. Hydrogen-bonding networks can be analyzed using SHELXPRO .

Q. How should researchers reconcile discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound across different studies?

Validate purity via HPLC (>95%) and standardize analytical conditions (e.g., DSC for melting point). Cross-reference solubility data (e.g., 8.45 mg/mL in water at 25°C for analogous aldehydes) to identify outliers caused by impurities .

Q. What computational chemistry approaches (e.g., DFT calculations) are suitable for predicting the electronic properties and reaction pathways of this compound?

DFT methods (B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular dynamics simulations assess conformational stability, while QSAR models link substituent effects to biological activity .

Q. What experimental design considerations are critical when assessing the biological activity of this compound in pharmacological models?

Use dose-response assays (e.g., IC50 determination) in cell lines, with positive/negative controls. Structural analogs like syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) provide benchmarks for antioxidant or antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.